molecular formula C22H19F3N6O B259038 N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide

N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide

Numéro de catalogue B259038
Poids moléculaire: 440.4 g/mol
Clé InChI: DGVXMGZZNDKWSD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has been shown to be effective in treating various B-cell malignancies.

Mécanisme D'action

Further studies are needed to elucidate the precise mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide, particularly in the context of its effects on B-cell receptor signaling.
In conclusion, N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide is a promising therapeutic agent for the treatment of B-cell malignancies, with potential applications in other diseases where B-cell activation plays a role in disease pathogenesis. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in humans.

Avantages Et Limitations Des Expériences En Laboratoire

N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide has several advantages as a research tool, including its high potency and selectivity for BTK. However, its use in laboratory experiments is limited by its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.

Orientations Futures

There are several potential future directions for research on N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide, including:
1. Combination therapy: N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide may be used in combination with other agents, such as monoclonal antibodies or chemotherapy, to improve its efficacy in treating B-cell malignancies.
2. Safety and tolerability: Further studies are needed to evaluate the safety and tolerability of N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide in humans, particularly in the context of long-term treatment.
3. Other indications: N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide may have potential as a therapeutic agent in other diseases, such as rheumatoid arthritis or multiple sclerosis, where B-cell activation plays a role in disease pathogenesis.
4.

Méthodes De Synthèse

N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide can be synthesized through a multistep process involving the reaction of various chemical intermediates. The synthesis involves the use of various reagents and solvents, and the final product is obtained through purification and isolation techniques.

Applications De Recherche Scientifique

N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide has been extensively studied for its potential as a therapeutic agent in the treatment of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. Preclinical studies have shown promising results, and clinical trials are underway to evaluate its safety and efficacy in humans.

Propriétés

Nom du produit

N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide

Formule moléculaire

C22H19F3N6O

Poids moléculaire

440.4 g/mol

Nom IUPAC

N-(3-imidazol-1-ylpropyl)-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxamide

InChI

InChI=1S/C22H19F3N6O/c23-22(24,25)20-16-7-6-14-4-1-2-5-15(14)19(16)28-18-12-17(29-31(18)20)21(32)27-8-3-10-30-11-9-26-13-30/h1-2,4-5,9,11-13H,3,6-8,10H2,(H,27,32)

Clé InChI

DGVXMGZZNDKWSD-UHFFFAOYSA-N

SMILES

C1CC2=C(N3C(=CC(=N3)C(=O)NCCCN4C=CN=C4)N=C2C5=CC=CC=C51)C(F)(F)F

SMILES canonique

C1CC2=C(N3C(=CC(=N3)C(=O)NCCCN4C=CN=C4)N=C2C5=CC=CC=C51)C(F)(F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.